molecular formula C3H9N3S B12915735 1-Ethylhydrazine-1-carbothioamide CAS No. 21149-57-5

1-Ethylhydrazine-1-carbothioamide

Cat. No.: B12915735
CAS No.: 21149-57-5
M. Wt: 119.19 g/mol
InChI Key: XVMFARGXMVBCLW-UHFFFAOYSA-N
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Description

1-Ethylhydrazine-1-carbothioamide is a chemical compound with the molecular formula C3H9N3S. It is a derivative of hydrazinecarbothioamide, characterized by the presence of an ethyl group attached to the nitrogen atom. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylhydrazine-1-carbothioamide can be synthesized through conventional organic chemical methods. One common approach involves the reaction of ethylhydrazine with carbon disulfide, followed by the addition of a suitable base to form the desired product. The reaction typically occurs under reflux conditions in an appropriate solvent, such as ethanol, to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylhydrazine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 1-ethylhydrazine-1-carbothioamide exerts its effects involves interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit key enzymes involved in cell proliferation and survival, such as VEGFR-2 tyrosine kinase. This inhibition leads to the disruption of signaling pathways essential for tumor growth and metastasis .

Comparison with Similar Compounds

Uniqueness: 1-Ethylhydrazine-1-carbothioamide is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity. This structural difference can lead to variations in its pharmacokinetic properties and efficacy in different applications .

Properties

CAS No.

21149-57-5

Molecular Formula

C3H9N3S

Molecular Weight

119.19 g/mol

IUPAC Name

1-amino-1-ethylthiourea

InChI

InChI=1S/C3H9N3S/c1-2-6(5)3(4)7/h2,5H2,1H3,(H2,4,7)

InChI Key

XVMFARGXMVBCLW-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=S)N)N

Origin of Product

United States

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